molecular formula C22H30N2O5S B4200138 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE

Cat. No.: B4200138
M. Wt: 434.6 g/mol
InChI Key: VVZSIVUTYHYIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by its complex structure, which includes benzyl, ethoxypropyl, methoxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with glycine to form the sulfonyl glycine intermediate.

    Alkylation: The sulfonyl glycine intermediate undergoes alkylation with 3-ethoxypropyl bromide to form the N1-(3-ethoxypropyl)-N~2~-(4-methoxy-3-methylphenyl)sulfonyl glycine intermediate.

    Benzylation: Finally, the intermediate is benzylated using benzyl bromide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-(4-methoxyphenyl)sulfonyl glycinamide
  • N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-(3-methylphenyl)sulfonyl glycinamide
  • N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-(4-methoxy-3-methylphenyl)sulfonyl alaninamide

Uniqueness

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE is unique due to the presence of both the ethoxypropyl and methoxy-methylphenyl groups, which confer specific chemical properties and potential biological activities. Its structural complexity and functional group diversity make it a valuable compound for various research applications.

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(3-ethoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-4-29-14-8-13-23-22(25)17-24(16-19-9-6-5-7-10-19)30(26,27)20-11-12-21(28-3)18(2)15-20/h5-7,9-12,15H,4,8,13-14,16-17H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZSIVUTYHYIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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